![molecular formula C17H22N4O B2943239 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034509-85-6](/img/structure/B2943239.png)
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
The compound “N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide” is a complex organic molecule that contains several functional groups. These include a pyridine ring, a pyrazole ring, a cyclopentane ring, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the pyridine and pyrazole rings could be formed through cyclization reactions . The amide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis
The molecule contains several rings, which are likely to contribute to its rigidity and shape. The presence of nitrogen in the pyridine and pyrazole rings may also allow for hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyridine ring could undergo electrophilic substitution, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Anticancer Research
- Pyrazole Derivatives as Anticancer Agents : A study by Alam et al. (2016) focused on the synthesis of pyrazole derivatives, including compounds similar to N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, for their potential as anticancer agents. They evaluated the compounds for topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. Their research showed that these compounds had significant cytotoxic effects on various cancer cell lines.
Anti-Inflammatory and Antibacterial Activities
- Synthesis and Biological Evaluation of Pyrazolopyrimidines : Rahmouni et al. (2016) Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, exploring their potential as anti-5-lipoxygenase agents and for their cytotoxicity against cancer cells. These compounds, related to the compound , were found to have both anticancer and anti-inflammatory properties.
Antimicrobial Activity
- Pyrazolopyridine Derivatives in Antimicrobial Applications : Panda et al. (2011) conducted a study on pyrazolo[3,4-b]pyridine derivatives Panda et al. (2011), similar to N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, focusing on their antibacterial activity. They reported moderate to good antibacterial activities against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications.
Synthesis and Biochemical Properties
- Synthetic Pathways and Biological Activities : Several studies have been conducted on the synthesis of compounds structurally similar to N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide and their biochemical properties. For instance, Harb et al. (2005) explored pyrazoles as building blocks in heterocyclic synthesis, providing insights into the synthetic pathways and potential biological activities of these compounds Harb et al. (2005).
Antiviral Research
- Antiviral Activities of Pyridopyrazolotriazines : A study by Attaby et al. (2007) focused on the synthesis of pyridopyrazolotriazines Attaby et al. (2007), which are structurally related to the compound , and evaluated their antiviral activities. The research indicated the potential use of these compounds in antiviral therapies.
Safety And Hazards
properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-16(15-7-4-8-18-12-15)20-21(13)10-9-19-17(22)14-5-2-3-6-14/h4,7-8,11-12,14H,2-3,5-6,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBQASIEKYCNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide |
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